![molecular formula C22H20ClN3O4S B2775066 N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 370851-09-5](/img/structure/B2775066.png)
N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H20ClN3O4S and its molecular weight is 457.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Quantum Computational Analysis
The antiviral molecule closely related to the specified chemical compound has been characterized through Raman and Fourier transform infrared spectroscopy. Density functional theory (DFT) models reveal insights into geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers. Natural bond orbital analysis indicates stereo-electronic interactions that confer stability, substantiated by vibrational spectral analysis. The study highlights the molecule's optimized geometry, differences due to electronegative chlorine substitution, and the nature of intermolecular interactions within the crystal structure. Pharmacokinetic properties and inhibition activity against viruses were also explored (Jenepha Mary, Pradhan, & James, 2022).
Antibacterial and Anti-enzymatic Potential
Another research avenue involves the synthesis of N-substituted derivatives of a structurally similar compound, evaluated for their antibacterial and anti-enzymatic potential. Spectral analytical techniques were employed for structural elucidation. The synthesized compounds demonstrated significant antibacterial activity against both gram-negative and gram-positive bacterial strains, as well as low potential against lipoxygenase enzyme, providing insights into their cytotoxic behavior (Nafeesa et al., 2017).
Chemiluminescence from Sulfanyl-Substituted Bicyclic Dioxetanes
Research on sulfanyl-substituted bicyclic dioxetanes revealed their thermal stability and base-induced decomposition in DMSO, emitting light at specific maximum wavelengths. This study contributes to the understanding of chemiluminescence mechanisms, offering potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Synthesis and Characterization of Oxadiazole and Acetamide Derivatives
The synthesis and pharmacological evaluation of various oxadiazole and acetamide derivatives, including those with ethyl nipecotate, offer insights into their antibacterial, hemolytic, and thrombolytic activities. These studies underline the potential of such compounds in developing new therapeutic agents (Aziz-Ur-Rehman et al., 2020).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-29-18-7-6-13(8-19(18)30-2)16-10-20(27)26-22(17(16)11-24)31-12-21(28)25-15-5-3-4-14(23)9-15/h3-9,16H,10,12H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSETBQXUBPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2774983.png)
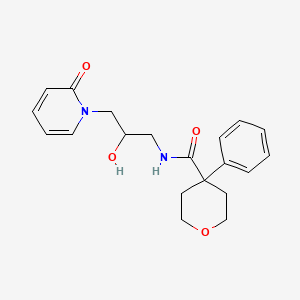
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)
![5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
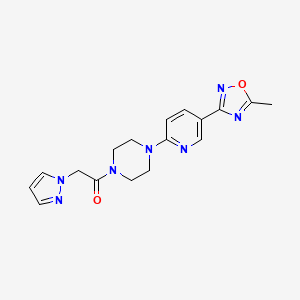
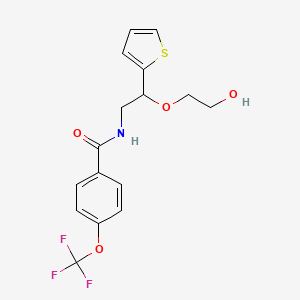
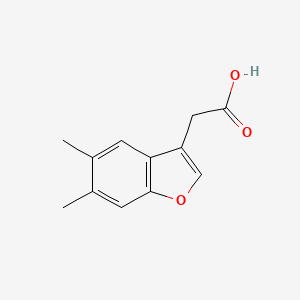


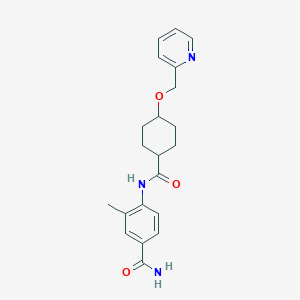
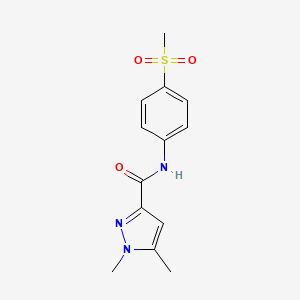
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2775004.png)
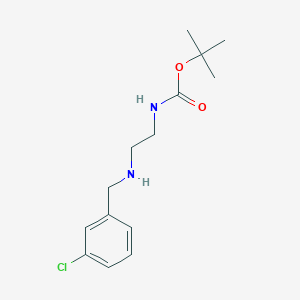
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
